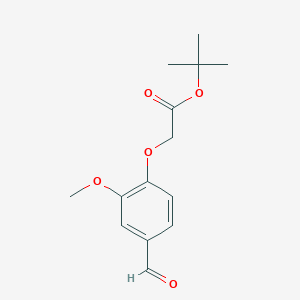

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Übersicht

Beschreibung

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate: is an organic compound with the molecular formula C14H18O5. It is a derivative of acetic acid and contains a tert-butyl ester group, a formyl group, and a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate typically involves the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The formyl group in tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)acetic acid.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)acetate.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of formyl and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures in biological systems.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(4-hydroxy-2-methoxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

Tert-butyl 2-(4-methoxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain reactions.

Tert-butyl 2-(4-formylphenoxy)acetate: Lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness: Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Biologische Aktivität

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with significant potential in biological research due to its unique structural features and diverse chemical reactivity. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C14H18O5

- CAS Number : 179002-91-6

The compound is characterized by the presence of both formyl and methoxy groups, which contribute to its reactivity and biological interactions. The structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry.

Target Interactions

This compound interacts with multiple biological targets, influencing cellular processes. Its mechanism of action may involve:

- Binding to Receptors : The compound can bind to specific receptors, altering signaling pathways.

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting metabolic pathways crucial for various cellular functions.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

- Cell Signaling : Modulates pathways involved in cell growth and apoptosis.

- Gene Expression : Affects transcription factors that regulate gene expression related to stress responses and inflammation.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property could be linked to its ability to donate electrons or hydrogen atoms, neutralizing free radicals.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- In a study assessing the cytotoxic effects on cancer cell lines, this compound showed selective toxicity towards certain T-lymphoblastic cell lines while sparing normal cells. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against targeted cells .

-

In Vivo Evaluations :

- Animal model studies revealed that at lower doses, the compound exhibited beneficial effects on metabolic parameters, while higher doses led to adverse effects. This dose-dependent response highlights the importance of optimizing dosage for therapeutic applications .

-

Comparative Analysis :

- Compared to similar compounds lacking either the formyl or methoxy group, this compound demonstrated enhanced reactivity and biological activity due to its unique structural characteristics .

Pharmaceutical Development

While not directly used as a drug, this compound serves as a precursor in synthesizing pharmaceutical agents. Its derivatives may possess therapeutic properties that warrant further exploration in drug development.

Specialty Chemicals

In industrial applications, this compound can be utilized in producing specialty chemicals due to its reactive functional groups. This includes potential uses in polymer synthesis and coatings.

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMPFSVDVRBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.